molecular formula C25H25FN4O2S B2588655 N-(2,3-dihydro-1H-inden-1-yl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1326907-07-6

N-(2,3-dihydro-1H-inden-1-yl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2588655
CAS RN: 1326907-07-6
M. Wt: 464.56
InChI Key: JDCAGYCIOFWAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-1-yl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H25FN4O2S and its molecular weight is 464.56. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1H-inden-1-yl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1H-inden-1-yl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical Insight and Molecular Docking

A study explored the antiviral potential of a similar compound through quantum chemical analysis and molecular docking, revealing strong binding affinity to SARS-CoV-2 protease, suggesting potential as an antiviral agent against COVID-19. The study focused on the equilibrium geometry, natural bond orbital (NBO) calculations, and vibrational assignments to understand the molecular structure and interactions of the compound (Mary et al., 2020).

Crystal Structure Analysis

Research on the crystal structures of related compounds highlighted their conformation and intramolecular hydrogen bonding, providing insights into their structural stability and potential for further chemical modifications to enhance therapeutic efficacy (Subasri et al., 2016).

Anticancer Activity

Another investigation focused on fluoro-substituted compounds for their anti-lung cancer activities, suggesting the potential of these compounds in cancer therapy through the design of novel therapeutic agents (Hammam et al., 2005).

Antimicrobial and Antioxidant Properties

Studies on new fluorinated coumarin–pyrimidine hybrids showed potent anticancer agents and their DNA cleavage abilities, indicating a promising direction for developing novel anticancer and antimicrobial therapies (Hosamani et al., 2015).

Drug Design and Synthesis

Research into the design, synthesis, and evaluation of novel thiopyrimidine-glucuronide compounds with promising biological activities demonstrates the versatility of such compounds in drug development, highlighting their potential across a range of therapeutic applications (Wanare, 2022).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O2S/c26-18-8-5-16(6-9-18)13-30-12-11-22-20(14-30)24(32)29-25(28-22)33-15-23(31)27-21-10-7-17-3-1-2-4-19(17)21/h1-6,8-9,21H,7,10-15H2,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCAGYCIOFWAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)CSC3=NC4=C(CN(CC4)CC5=CC=C(C=C5)F)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-1-yl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

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